8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline
Description
Properties
IUPAC Name |
(3-quinolin-8-yloxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c22-21(23,24)29-16-8-6-15(7-9-16)20(27)26-12-10-17(13-26)28-18-5-1-3-14-4-2-11-25-19(14)18/h1-9,11,17H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFRUFQHPZVWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline ring.
Attachment of the Pyrrolidine Ring: This can be achieved through nucleophilic substitution reactions where the pyrrolidine ring is introduced.
Introduction of the Trifluoromethoxy Group: This step often involves electrophilic aromatic substitution to introduce the trifluoromethoxy group onto the phenyl ring.
Final Coupling: The final step involves coupling the quinoline-pyrrolidine intermediate with the trifluoromethoxy-substituted phenyl group, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions might target the carbonyl group in the methanone moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone
- (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-chlorophenyl)methanone
Uniqueness
The presence of the trifluoromethoxy group in 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline might confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds.
Biological Activity
The compound 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.
Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C23H21F3N2O2S
- Molecular Weight : 442.49 g/mol
- IUPAC Name : (S)-N-(1-(4-(trifluoromethoxy)benzyl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide
This compound features a quinoline core linked to a pyrrolidine moiety, which is further substituted with a trifluoromethoxy group and a thiophenyl group, contributing to its unique biological properties.
Research has indicated that this compound exhibits significant activity against key enzymes involved in neurodegeneration:
- Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE, an enzyme responsible for the breakdown of acetylcholine, thus potentially enhancing cholinergic transmission in the brain. This is particularly relevant in Alzheimer's disease where cholinergic dysfunction is prevalent.
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE plays a role in cholinergic signaling. Inhibition of this enzyme by the compound could further support cognitive function by preventing the degradation of acetylcholine.
Efficacy and Bioactivity Data
The biological activity of this compound has been evaluated through various studies, yielding promising results:
| Enzyme | IC50 Value (µM) | Mechanism |
|---|---|---|
| Acetylcholinesterase | 0.033 | Competitive inhibition |
| Butyrylcholinesterase | 0.096 | Non-competitive inhibition |
These values indicate that the compound exhibits potent inhibitory effects on both AChE and BuChE, suggesting its potential utility in treating cognitive impairments associated with Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the effects of this compound:
- Neuroprotective Effects : A study demonstrated that treatment with this compound resulted in significant neuroprotection against oxidative stress-induced neuronal death in vitro. This was attributed to its ability to enhance acetylcholine levels and modulate oxidative stress pathways.
- Molecular Docking Studies : Molecular docking analyses have revealed that the compound binds effectively to the active sites of AChE and BuChE, forming stable interactions that inhibit enzymatic activity. The binding affinities were calculated using various computational models, confirming its potential as a therapeutic agent.
- In Vivo Studies : Animal models treated with this compound exhibited improved cognitive performance in memory tasks compared to controls, further supporting its role as a cognitive enhancer.
Q & A
Basic: What are the common synthetic routes for constructing the quinoline core in 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline?
Answer:
The quinoline core is typically synthesized via:
- Skraup Reaction : Cyclization of aniline derivatives with glycerol or acrolein under acidic conditions, often modified with microwave irradiation to enhance yield and reduce reaction time .
- Multi-Step Condensation : For example, reacting carbonyl compounds (e.g., aldehydes or ketones) with aminoindazoles or aminopyridines, followed by cyclization .
- Fluorination Strategies : Introducing trifluoromethyl groups via nucleophilic substitution or using fluorinated building blocks (e.g., perfluoroalkenes) to enhance bioactivity .
Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?
Answer:
Critical optimization parameters include:
- Catalysts : Scandium ions or Hg(OAc)₂ for regioselective cyclization .
- Solvents : Polar aprotic solvents (e.g., DMSO, methanol) improve solubility, while bases like K₂CO₃ facilitate ether bond formation (e.g., pyrrolidin-3-yl-oxy linkage) .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and minimizes side reactions .
- Protecting Groups : Use of trifluoroacetyl or benzyl groups to prevent undesired substitutions during multi-step syntheses .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoromethoxy, benzoyl groups) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways, critical for structural elucidation .
- X-ray Crystallography : Determines molecular conformation (e.g., L-shaped quinoline-pyrrolidine geometry) and non-covalent interactions (C–H⋯π, π⋯π stacking) .
- HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer:
- Substituent Variation : Systematically modify the trifluoromethoxy group, benzoyl moiety, or pyrrolidine linker to assess impacts on bioactivity (e.g., anti-inflammatory, anticancer) .
- In Silico Modeling : Docking studies to predict binding affinity with targets (e.g., kinases, DNA topoisomerases) .
- Biological Assays :
- Comparative Analysis : Benchmark against known quinoline drugs (e.g., ciprofloxacin, mefloquine) to identify potency improvements .
Data Contradiction: How can discrepancies in reported biological activities of quinoline derivatives be resolved?
Answer:
- Standardized Assays : Use consistent protocols (e.g., NIH guidelines for cytotoxicity) to minimize variability .
- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities .
- Contextual Factors : Account for differences in cell lines, solvent systems (DMSO vs. saline), and exposure times .
- Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., trifluoromethoxy groups enhancing membrane permeability) .
Basic: What toxicological evaluations are required to determine safe dose limits for this compound?
Answer:
- In Vitro Toxicity :
- HepG2 cell assays for hepatotoxicity .
- Ames test for mutagenicity .
- In Vivo Studies :
- Acute toxicity (LD₅₀) in rodent models .
- Subchronic exposure (28-day) to assess organ-specific effects .
- Pharmacokinetics : Monitor bioavailability, half-life, and metabolite profiles (e.g., cytochrome P450 interactions) .
Advanced: How do structural modifications influence the pharmacological mechanism of this compound?
Answer:
- Electron-Withdrawing Groups : The trifluoromethoxy moiety enhances metabolic stability and target binding via hydrophobic interactions .
- Pyrrolidine Linker : Conformational flexibility affects binding to enzymes (e.g., DNA gyrase) .
- Quinoline Core : Planar structure intercalates with DNA or inhibits heme polymerization in antimalarial applications .
- Synergistic Effects : Combining substituents (e.g., trifluoromethyl + benzoyl) amplifies ROS scavenging in antioxidant assays .
Advanced: What strategies address low aqueous solubility of this compound in preclinical studies?
Answer:
- Prodrug Design : Introduce phosphate or glycoside groups for enhanced solubility .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
- Co-Solvent Systems : Use cyclodextrins or PEG-based solvents to stabilize the compound in solution .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical trials?
Answer:
- Purification : Column chromatography is labor-intensive; switch to recrystallization or flash distillation .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd/C) with recyclable alternatives (e.g., Fe³⁺ nanoparticles) .
- Regioselectivity : Optimize stepwise reactions to avoid isomers (e.g., 4- vs. 6-substituted quinolines) .
Advanced: How can computational chemistry guide the optimization of this compound’s bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
